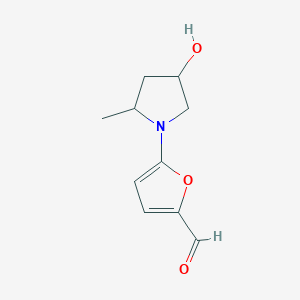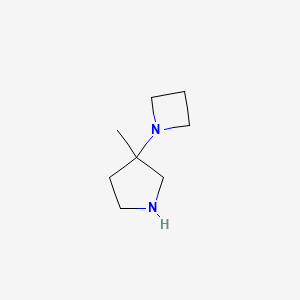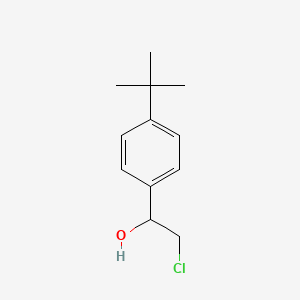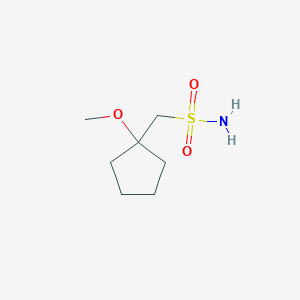
(1-Methoxycyclopentyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methoxycyclopentyl)methanesulfonamide is a chemical compound with the molecular formula C7H15NO3S It is characterized by a cyclopentyl ring substituted with a methoxy group and a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxycyclopentyl)methanesulfonamide typically involves the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonate ester, which is then treated with ammonia or an amine to yield the final sulfonamide product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(1-Methoxycyclopentyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopentylmethanesulfonic acid or cyclopentylmethanesulfonaldehyde.
Reduction: Formation of cyclopentylmethanesulfonamide.
Substitution: Formation of various substituted cyclopentylmethanesulfonamides depending on the nucleophile used.
科学的研究の応用
(1-Methoxycyclopentyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1-Methoxycyclopentyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity.
類似化合物との比較
Similar Compounds
Cyclopentylmethanesulfonamide: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Methoxycyclopentylamine: Contains an amine group instead of a sulfonamide group, leading to different biological activity.
Methanesulfonamide: A simpler structure without the cyclopentyl ring, used in different applications.
Uniqueness
(1-Methoxycyclopentyl)methanesulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on a cyclopentyl ring
特性
分子式 |
C7H15NO3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC名 |
(1-methoxycyclopentyl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO3S/c1-11-7(4-2-3-5-7)6-12(8,9)10/h2-6H2,1H3,(H2,8,9,10) |
InChIキー |
YQWHEDQPOJJJQC-UHFFFAOYSA-N |
正規SMILES |
COC1(CCCC1)CS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



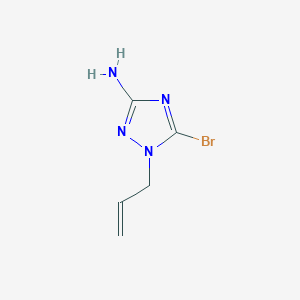
![3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13198611.png)

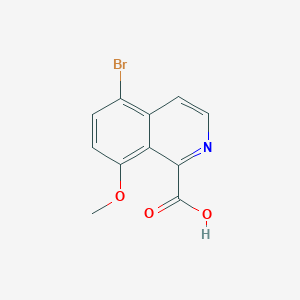
![1-{[(Benzyloxy)carbonyl]amino}-5-methyl-2-(propan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B13198627.png)
![{3-[(Dimethylamino)methyl]cyclohexyl}methanol](/img/structure/B13198634.png)
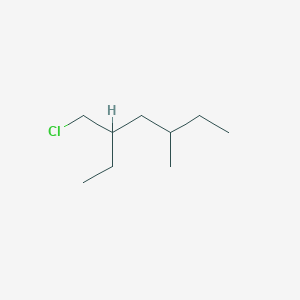
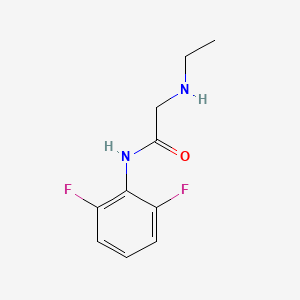
![5,7-Diethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13198660.png)
